molecular formula C6H7N5S B14625782 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- CAS No. 55383-58-9

7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino-

Cat. No.: B14625782
CAS No.: 55383-58-9
M. Wt: 181.22 g/mol
InChI Key: PKTCOLONBTYGCJ-UHFFFAOYSA-N
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Description

7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- is a heterocyclic compound that features a bicyclic structure combining pyrimidine and thiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid. This reaction can be further modified by using various α-bromo-esters to yield different substituted derivatives . The reaction conditions often require acidic or basic environments to facilitate the formation of the thiazine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new pharmaceuticals due to its unique structural features.

Mechanism of Action

The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- is unique due to its specific arrangement of nitrogen and sulfur atoms within the bicyclic structure. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

55383-58-9

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

7H-pyrimido[4,5-b][1,4]thiazine-4,6-diamine

InChI

InChI=1S/C6H7N5S/c7-3-1-12-6-4(11-3)5(8)9-2-10-6/h2H,1H2,(H2,7,11)(H2,8,9,10)

InChI Key

PKTCOLONBTYGCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(N=CN=C2S1)N)N

Origin of Product

United States

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